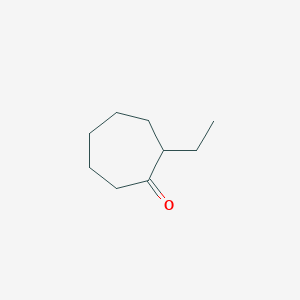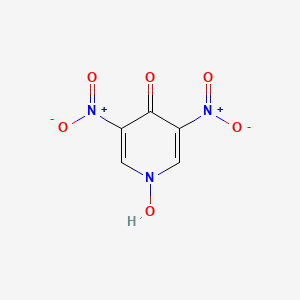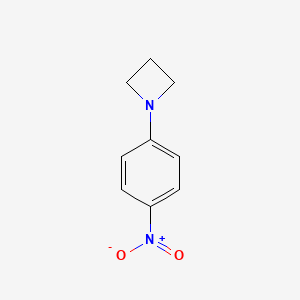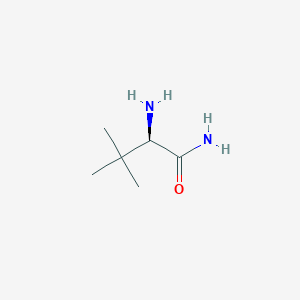
3,4-Dibromofuran-2-carboxylic acid
Descripción general
Descripción
3,4-Dibromofuran-2-carboxylic acid is a chemical compound with the CAS Number: 32460-04-1 . It has a molecular weight of 269.88 and is solid in its physical form . The IUPAC name for this compound is 3,4-dibromofuran-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for 3,4-Dibromofuran-2-carboxylic acid is1S/C5H2Br2O3/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
3,4-Dibromofuran-2-carboxylic acid is a solid . Carboxylic acids, in general, exhibit strong hydrogen bonding between molecules, which gives them high boiling points compared to other substances of comparable molar mass .Aplicaciones Científicas De Investigación
Molecular Building Blocks in Combinatorial Chemistry
3,4-Dibromofuran-2-carboxylic acid has applications in combinatorial chemistry, as researchers often require a diverse pool of molecular building blocks to construct libraries of biologically active compounds. This compound's unique structure makes it a valuable addition to this collection (Meyer, 2004).
Functionalization of Carboxylic Acids
This acid is relevant in the study of carboxylic acids' functionalization. Carboxylic acids are significant in various research fields, and understanding their functionalization, especially in reactions like C(sp3)–H activation, is crucial for developing new chemical transformations (Uttry & van Gemmeren, 2019).
Intermolecular Associations
The study of carboxylic acids also involves understanding their intermolecular associations. Research using similar compounds like tetrahydrofuran-2-carboxylic acid can provide insights into the behavior of 3,4-dibromofuran-2-carboxylic acid in solutions, particularly regarding monomer and dimer structures (Kuppens et al., 2006).
Biomass-Derived Butenolides in Organic Synthesis
This compound is also mentioned in the context of biomass-derived butenolides used as intermediates in organic synthesis. Its ambiphilic and ambident character makes it versatile for synthesizing natural and bioactive compounds (Cunha & Costa Oliveira, 2011).
Cross-Coupling Reactions
In the domain of cross-coupling reactions, 3,4-dibromofuran-2-carboxylic acid's anion moiety acts as a directing group, influencing the reaction outcomes. Such reactions are essential for creating various substituted compounds, showcasing its utility in complex organic synthesis (Houpis et al., 2010).
Novel Cycloaddition Reactions
The compound participates in unique cycloaddition reactions, such as reacting with azo diesters to yield specific organic structures. These types of reactions contribute to the diversity of synthetic methods available to chemists (Aitken et al., 2016).
Safety and Hazards
Direcciones Futuras
Benzofuran compounds, including 3,4-Dibromofuran-2-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Propiedades
IUPAC Name |
3,4-dibromofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O3/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBXWVSYAWHMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(O1)C(=O)O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480534 | |
| Record name | 3,4-Dibromofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromofuran-2-carboxylic acid | |
CAS RN |
32460-04-1 | |
| Record name | 3,4-Dibromofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3051197.png)
![2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B3051199.png)

